1-Bromo-2-fluoro-2-methylbutane

Descripción general

Descripción

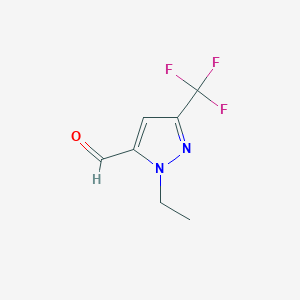

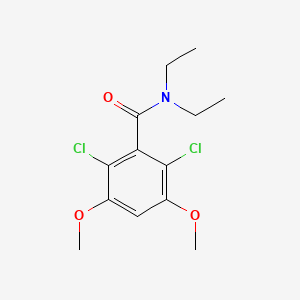

1-Bromo-2-fluoro-2-methylbutane is an organic compound. It is a type of alkyl halide where one or more hydrogen atoms in an alkane have been replaced by halogen atoms . The compound has a molecular formula of C5H10BrF .

Molecular Structure Analysis

The molecular structure of 1-Bromo-2-fluoro-2-methylbutane can be represented by the formula C5H10BrF . More detailed structural information, such as 2D or 3D representations, were not found in the retrieved data.Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-2-fluoro-2-methylbutane are not explicitly mentioned in the retrieved data. Alkyl halides, in general, have properties that depend on the nature of the alkyl group and the halogen .Aplicaciones Científicas De Investigación

Optical Properties and Molecular Structure

1-Bromo-2-fluoro-2-methylbutane has been studied for its optical properties and its influence on molecular structure. Brauns (1937) examined the optical rotation and atomic dimensions of various 1-halogeno-2-methylbutanes, including the 1-bromo-2-fluoro derivative. They found substantial agreement between the differences in molecular rotations of these compounds and the differences in atomic radii of halogen atoms (Brauns, 1937).

Conformational Analysis

The conformational stability and structure of 1-bromo-2-methylbutane were analyzed using vibrational circular dichroism and density functional theory by Wang et al. (2002). They compared experimental spectra with ab initio predictions to understand the predominant conformations and the influence of bromine on the molecule (Wang et al., 2002).

Applications in Synthesis

Kröger and Haufe (1997) utilized 1-bromo-2-fluoro-2-methylbutane in the stereoselective synthesis of γ- and δ-fluoro-α-amino acids. This process involved alkylation of camphor-based glycine ester imines with 1-bromo-2-fluoro-alkanes, demonstrating the utility of this compound in organic synthesis (Kröger & Haufe, 1997).

Thermal Decomposition Studies

Hargreaves et al. (2007) investigated the thermal decomposition of 1-bromo-2-methylbutane. They found that oxygen and hydrogen bromide catalyze its decomposition and noted variations in the relative proportions of the main reaction products under different conditions (Hargreaves et al., 2007).

Autoxidation Processes

Howard et al. (1977) studied the autoxidation of optically active 1-bromo-2-methylbutane, focusing on how the optically active 1-bromo-2-methyl-2-butyl radical is partially trapped by oxygen before complete racemization (Howard et al., 1977).

Analysis of Vibrational Spectra

Crowder and Jalilian (1978) performed a vibrational analysis of branched-chain bromides, including 1-bromo-2-methylbutane. They obtained infrared and Raman spectra for various conformers, contributing to the understanding of molecular vibrations in such compounds (Crowder & Jalilian, 1978).

Mecanismo De Acción

Safety and Hazards

Safety data sheets suggest that 1-Bromo-2-fluoro-2-methylbutane is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Propiedades

IUPAC Name |

1-bromo-2-fluoro-2-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrF/c1-3-5(2,7)4-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWDAGTVDLZKTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-fluoro-2-methylbutane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-methoxyethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1474244.png)

![4-(2-methoxyethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1474246.png)

![(1R,2R)-2-{[(5-methylfuran-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B1474247.png)

![1-(tert-Butyl) 2-methyl (2S,4S)-4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1,2-pyrrolidinedicarboxylate](/img/structure/B1474248.png)

![[7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B1474251.png)

![(S)-tert-butyl 3-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazin-1-carboxylate](/img/structure/B1474256.png)